Home > Products > Screening Compounds P10010 > 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide - 1170017-26-1

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Catalog Number: EVT-2920459
CAS Number: 1170017-26-1
Molecular Formula: C18H19F3N4O4
Molecular Weight: 412.369
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound, also known as TP0439150, is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] GlyT1 inhibitors are being investigated for their potential therapeutic effects in neurological disorders, as they can increase glycine levels in the central nervous system.

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound is a structurally distinct back-up compound for TP0439150. It also exhibits potent GlyT1 inhibitory activity and possesses favorable pharmacokinetic properties. [] It was specifically designed using central nervous system multiparameter optimization (CNS MPO) as a drug-likeness guideline, resulting in improved CNS MPO score and different physicochemical properties compared to TP0439150.

2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1)

Compound Description: This compound displayed antipsychotic-like activity in animal models but lacked interaction with dopamine receptors, a characteristic of typical antipsychotics. [] This finding suggested a novel mechanism of action for its antipsychotic effects.

(5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (2)

Compound Description: This compound is a metabolite of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (1). It showed both antipsychotic-like activity and toxicity in animal models. [] Its activity suggests that it might be the active form responsible for the observed effects of the parent compound.

1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28)

Compound Description: This compound exhibited antipsychotic-like activity by reducing spontaneous locomotion in mice at doses that did not cause ataxia. Unlike traditional antipsychotics, it did not bind to D2 dopamine receptors in vitro. [] This suggests a novel mechanism for its antipsychotic effects.

Relevance: This compound belongs to the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols series, which was developed based on the activity of compounds 1 and 2. [] Although it lacks the acetamide side chain, it shares the core pyrazole structure with 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide, demonstrating a clear connection in their chemical design and potential antipsychotic properties.

4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol (41)

Compound Description: This compound displayed antipsychotic-like activity in behavioral tests in both rats and monkeys. Importantly, unlike available antipsychotic drugs, it did not induce dystonic movements in a primate model of antipsychotic-induced extrapyramidal side effects. [] This suggests a potentially improved side effect profile compared to existing antipsychotic medications.

Relevance: It is a structural analog of 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (28) with a chlorine substituent on the phenyl ring. [] This compound, along with 28, represents an important step in the development of potential antipsychotic agents that retain efficacy while minimizing motor side effects.

1,3-Dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (65)

Compound Description: This compound resulted from an unexpected ring closure during an attempted synthesis of the 2-fluorophenyl analog of compound 2. [] Its formation highlights the potential for unexpected chemical transformations during synthetic efforts.

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: This aminopyrazole compound selectively inhibits cyclin-dependent kinase (CDK) 5 over CDK2 in cancer cell lines and reduces Mcl-1 levels in a concentration-dependent manner. []

2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (T0510.3657 or T0)

Compound Description: This compound acts as a GPR17 agonist and was studied in combination with the phenolic compound (2-(3,4-dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) and temozolomide (TMZ) for glioblastoma therapy. [] This research showed synergistic effects between T0510.3657 and THTMP in inhibiting glioblastoma cell proliferation, migration, invasion, and clonogenicity.

(2-(3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP)

Compound Description: This phenolic compound, combined with the GPR17 agonist T0510.3657 and temozolomide, exhibits promising synergistic effects in inhibiting glioblastoma cell proliferation and inducing apoptosis. []

Overview

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound notable for its unique molecular structure. This compound integrates a pyrazole ring, a morpholine moiety, and an acetamide group, making it significant in various fields of chemistry and biology. The compound's unique attributes suggest potential applications in medicinal chemistry and material science.

Source

The compound is cataloged under various chemical databases and suppliers, including BenchChem and ChemDiv, which provide detailed descriptions and synthesis methods for researchers interested in its properties and applications .

Classification

This compound is classified as an organic molecule due to its carbon-based structure. It belongs to a broader category of pyrazole derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves several key steps:

  1. Formation of the Pyrazole Ring: This step often utilizes hydrazine and a 1,3-dicarbonyl compound under acidic conditions to facilitate ring closure.
  2. Introduction of the Morpholine Group: This is achieved through nucleophilic substitution or amidation reactions, requiring specific catalysts and controlled reaction conditions.
  3. Acylation with Trifluoromethoxyphenyl: The final step involves acylating the pyrazole derivative with N-(4-(trifluoromethoxy)phenyl)acetamide.

Technical Details

The synthesis may require optimization to enhance yield and purity, often employing advanced techniques such as chromatography for purification and high-throughput screening for reaction conditions .

Molecular Structure Analysis

Structure

The molecular formula of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is C15H18F3N3O3C_{15}H_{18}F_{3}N_{3}O_{3}. The structure features:

  • A pyrazole ring, which contributes to its biological activity.
  • A morpholine moiety, enhancing solubility and interaction with biological targets.
  • A trifluoromethoxyphenyl group, which may influence electronic properties and reactivity.

Data

Key structural data includes:

  • Molecular Weight: Approximately 351.32 g/mol
  • LogP: Indicates lipophilicity, essential for bioavailability studies.
Chemical Reactions Analysis

Reactions

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions:

  • Oxidation: Can be oxidized using potassium permanganate or chromium trioxide, potentially altering functional groups.
  • Reduction: Reduction can be performed with lithium aluminum hydride, affecting the carbonyl groups.
  • Substitution: Nucleophilic substitutions can occur at the pyrazole or morpholine sites.

Technical Details

Common reagents include:

  • Oxidizing Agents: Potassium permanganate in acidic conditions.
  • Reducing Agents: Lithium aluminum hydride in anhydrous ether.

These reactions can lead to significant modifications in the compound's structure, impacting its biological activity.

Mechanism of Action

The mechanism of action for 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The structural features allow it to bind effectively to these targets, modulating their activity which can lead to various biological effects. The exact pathways depend on the biological context in which this compound is studied.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide include:

  • Appearance: Typically a solid at room temperature.

Chemical Properties

Key chemical properties include:

Relevant data such as melting point or boiling point may vary based on purity and synthesis method.

Applications

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:

  • Medicinal Chemistry: Investigated for potential antimicrobial or anticancer properties due to its unique structural attributes.
  • Material Science: Used as a building block for synthesizing new materials with specific properties.

Properties

CAS Number

1170017-26-1

Product Name

2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

IUPAC Name

2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Molecular Formula

C18H19F3N4O4

Molecular Weight

412.369

InChI

InChI=1S/C18H19F3N4O4/c1-12-10-15(17(27)24-6-8-28-9-7-24)23-25(12)11-16(26)22-13-2-4-14(5-3-13)29-18(19,20)21/h2-5,10H,6-9,11H2,1H3,(H,22,26)

InChI Key

VWZKROMYCOKAGB-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)N3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.